molecular formula C8H14O2 B1355134 1-Cyclopentyl-2-methoxyethan-1-one CAS No. 14966-80-4

1-Cyclopentyl-2-methoxyethan-1-one

Cat. No. B1355134
CAS RN: 14966-80-4
M. Wt: 142.2 g/mol
InChI Key: PYPUDSQLJBSGCQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methoxyethan-1-one, also known as CMEO, is a cyclic ketone with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a building block for drug discovery and development. CMEO is also an important intermediate in the production of other chemicals, such as 1-cyclopentyl-2-methoxyethanol, 1-cyclopentyl-2-methoxyacetic acid, and other compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Cyclopentenones : A study by Scettri (1985) describes a synthesis method for 4-methoxy-cyclopent-2-en-1-ones, indicating the relevance of similar compounds in organic synthesis.

  • Enzymatic Reactions : Research by Brunet et al. (1999) investigates the enzymatic transesterification of compounds structurally related to 1-Cyclopentyl-2-methoxyethan-1-one, showing its potential in biochemical processes.

  • Organic Reaction Mechanisms : A study by Kida et al. (1992) explores the reactions involving methoxy-cycloalkyl hydroperoxides, contributing to the understanding of organic reaction mechanisms.

  • Formation of Bicyclic Structures : Research conducted by Shono et al. (1987) discusses the formation of complex bicyclic structures, relevant to the study of cyclic compounds like 1-Cyclopentyl-2-methoxyethan-1-one.

  • Biomedical Research : The study by McDermott et al. (2005) involves compounds with a cyclopentyl structure in the context of biomedical research, highlighting potential medical applications.

  • Cycloaddition Reactions : Sustmann, Tappanchai, and Bandmann's (1996) research Sustmann et al. (1996) provides insight into cycloaddition reactions, relevant to the chemistry of cyclic ketones.

  • Cyclopolymerization Studies : The work by Kodaira et al. (2000) on cyclopolymerization highlights another aspect of the utility of cyclic compounds in polymer chemistry.

properties

IUPAC Name

1-cyclopentyl-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-6-8(9)7-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPUDSQLJBSGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518460
Record name 1-Cyclopentyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2-methoxyethan-1-one

CAS RN

14966-80-4
Record name 1-Cyclopentyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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